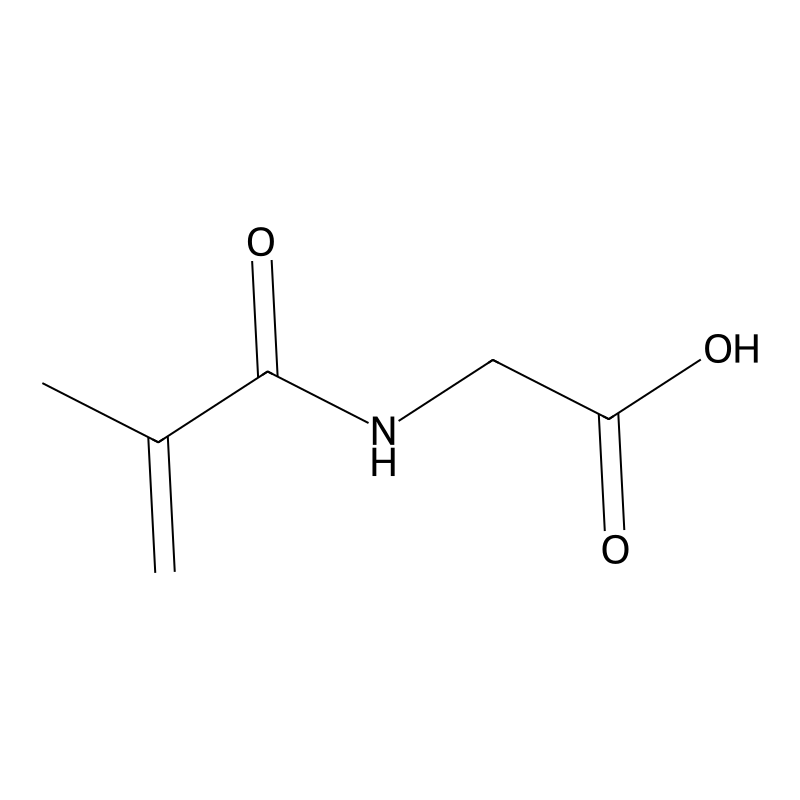

N-Methacryloylglycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polymer Science and Materials Engineering:

- Polymer Synthesis: N-MAG serves as a valuable monomer for the synthesis of functional polymers with diverse properties. Its unique structure, containing both a methacrylate group and an amine group, allows for incorporation into various polymer backbones, influencing characteristics like biocompatibility, hydrophilicity, and mechanical strength. Source: Journal of Polymer Science Part A: Polymer Chemistry, "Synthesis and characterization of novel N-methacryloylglycine hydrogels for controlled drug delivery"

- Hydrogels: N-MAG plays a crucial role in developing hydrogels, three-dimensional polymeric networks with high water content. These hydrogels find applications in various fields, including drug delivery, tissue engineering, and wound healing, due to their biocompatibility and tunable properties. Source: Journal of Materials Science: Materials in Medicine, "N-methacryloylglycine hydrogels for biomedical applications"

Biomedical Applications:

- Drug Delivery: N-MAG-based hydrogels have emerged as promising drug delivery carriers due to their ability to encapsulate and release various therapeutic agents in a controlled manner. The tunable properties of these hydrogels allow researchers to tailor the release profile based on the specific needs of the drug and target site. Source: International Journal of Pharmaceutics, "N-methacryloylglycine hydrogels for controlled drug delivery: a review"

- Tissue Engineering: N-MAG hydrogels mimic the extracellular matrix, the natural environment surrounding cells, making them suitable for tissue engineering applications. These hydrogels can support cell growth, differentiation, and organization, facilitating the development of engineered tissues for various purposes, such as skin regeneration and cartilage repair. Source: Biomaterials, "N-methacryloylglycine hydrogels for tissue engineering applications":

Other Research Areas:

N-MAG also finds applications in other research areas, including:

- Dental Materials: N-MAG is used as a component in dental adhesives and composites due to its ability to promote adhesion between different materials and enhance the mechanical properties of these dental restorations. Source: Dental Materials, "N-methacryloylglycine (MAG) as a functional monomer for dental applications: a review":

- Cosmetic Science: N-MAG is being explored for its potential use in cosmetic formulations due to its ability to improve the adhesion of cosmetic products to the skin and its potential for controlled release of skincare ingredients.

N-Methacryloylglycine is an amino acid derivative characterized by the presence of a methacryloyl group attached to the nitrogen atom of glycine. Its chemical formula is and it is classified as an N-acryloyl-alpha-amino acid. This compound exhibits unique properties due to its dual functionality, combining the reactivity of methacrylic acid with the biological properties of glycine, making it a subject of interest in both materials science and biochemistry .

- Polymerization: The methacryloyl group allows for free radical polymerization, leading to the formation of poly(N-methacryloylglycine), which can be utilized in creating hydrogels and other polymeric materials.

- Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful in modifying material properties.

- Condensation Reactions: N-Methacryloylglycine can undergo condensation with other amines or amino acids, facilitating peptide bond formation and expanding its utility in bioconjugation chemistry .

N-Methacryloylglycine has demonstrated various biological activities, particularly in the field of dental materials. Its reactivity with calcium phosphate has been studied, indicating potential applications in self-etching dental primers. The compound's ability to form pH-sensitive membranes also highlights its relevance in drug delivery systems and tissue engineering . Additionally, its non-cytotoxic nature makes it suitable for biomedical applications.

The synthesis of N-Methacryloylglycine typically involves several steps:

- Reaction of Glycine with Methacryloyl Chloride: Glycine is dissolved in a basic medium (often sodium hydroxide) and reacted with methacryloyl chloride under controlled conditions to yield N-methacryloylglycine.

- Isolation and Purification: The product is then isolated through crystallization or filtration techniques, ensuring high purity for subsequent applications .

- One-Pot Procedures: Novel methods have been developed that allow for one-pot synthesis, enhancing efficiency by minimizing the need for intermediate isolation .

N-Methacryloylglycine finds applications across various fields:

- Dental Materials: Used in self-etching primers and adhesives due to its bonding capabilities with dental substrates.

- Biomaterials: Employed in the development of pH-sensitive membranes for drug delivery systems.

- Polymer Science: Serves as a monomer for synthesizing polymers used in coatings, adhesives, and hydrogels .

Studies on N-Methacryloylglycine have focused on its interactions with biological substrates. Notably, research indicates that it can effectively bond with hydroxyapatite, a key component of dental enamel and bone, enhancing its utility in dental applications. Furthermore, its interactions in composite materials have shown promising results regarding mechanical strength and biocompatibility .

Several compounds share structural similarities with N-Methacryloylglycine. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Acryloylglycine | Glycine with an acrylate group | Higher reactivity compared to methacrylates |

| Methacrylic Acid | Simple methacrylate without amino group | Primarily used in polymerization processes |

| N-Methylacryloylglycine | Glycine with a methyl group on the nitrogen | Increased hydrophobicity; potential for different polymer properties |

| N-Methacryloyl-L-alanine | L-alanine derivative | Enhanced biological activity due to chirality |

N-Methacryloylglycine stands out due to its balance between reactivity and biological compatibility, making it particularly valuable in both industrial and biomedical contexts .

The conventional synthesis of N-Methacryloylglycine typically employs direct condensation methodologies between methacrylic acid derivatives and glycine [6]. The most established approach utilizes methacryloyl chloride as the acylating agent in a nucleophilic substitution reaction with glycine, producing N-Methacryloylglycine with the molecular formula C₆H₉NO₃ and molecular weight of 143.14 g/mol [1].

The synthesis proceeds through an acylation mechanism where the amino group of glycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of methacryloyl chloride [6]. This reaction forms an amide bond between the methacryloyl group and the amino acid, resulting in the target compound. The nucleophilic substitution reaction mechanism involves the formation of a tetrahedral intermediate followed by elimination of hydrogen chloride [10].

Temperature control is critical for this synthesis, as elevated temperatures above 15°C can lead to hydrolysis of the methacryloyl chloride rather than the desired acylation reaction [27]. Optimal reaction temperatures range from 5°C to 10°C to ensure selective acylation while minimizing side reactions [27]. The reaction typically requires the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the hydrogen chloride generated during the acylation process [27].

| Parameter | Optimal Conditions |

|---|---|

| Temperature | 5-10°C |

| Reaction Time | 0.5-2 hours |

| pH Maintenance | Neutral (addition of base) |

| Yield Range | 62-88% |

Research demonstrates that the reaction proceeds efficiently when stoichiometric equivalents of base are added concomitantly with the methacryloyl chloride to maintain appropriate pH levels [27]. The crystallographic analysis of N-Methacryloylglycine reveals intermolecular hydrogen bonding networks that stabilize the crystal structure, with N-H···O and O-H···O hydrogen bonds linking molecules into three-dimensional networks [6].

Green Chemistry Approaches for Sustainable Production

Green chemistry methodologies for N-Methacryloylglycine synthesis focus on environmentally sustainable approaches that minimize waste generation and utilize renewable resources [25]. Enzymatic catalysis represents a promising alternative to conventional chemical synthesis, offering high atom economy and mild reaction conditions [18] [25].

Amide bond synthetases, particularly those from the adenosine triphosphate-grasp enzyme family, demonstrate capability for direct amide formation between carboxylic acids and amines without requiring coupling reagents [18]. These enzymes operate under physiological conditions and produce minimal waste products compared to traditional chemical methods [13] [18].

Microwave-assisted synthesis has emerged as an efficient green approach for acylation reactions [14]. Research indicates that microwave irradiation significantly reduces reaction times while maintaining high yields and selectivity [14] [31]. The microwave-assisted method offers several advantages including reduced energy consumption, faster reaction kinetics, and improved product purity [14].

Solvent-free synthesis protocols represent another green chemistry approach, eliminating the need for organic solvents and reducing environmental impact [17]. These methods typically employ neat reactants or minimal amounts of environmentally benign solvents [17]. The supramolecular-assisted acylation using crown ethers and catalytic amounts of metal fluorides provides an alternative base-free approach for amide formation [17].

| Green Method | Advantages | Conditions |

|---|---|---|

| Enzymatic Catalysis | High selectivity, mild conditions | Physiological pH, ambient temperature |

| Microwave-Assisted | Reduced reaction time, energy efficient | 500W power, 5-10 minutes |

| Solvent-Free | No organic solvents, minimal waste | Neat conditions, crown ether catalysis |

Ionic liquid-mediated synthesis offers additional environmental benefits through the use of recyclable reaction media [20]. These approaches align with green chemistry principles by reducing hazardous waste generation and improving overall process sustainability [25].

Post-Synthetic Modifications and Derivative Formation

Post-synthetic modifications of N-Methacryloylglycine enable the preparation of various derivatives with enhanced properties and expanded applications [8]. The vinyl functionality in the methacryloyl group provides opportunities for polymerization reactions, creating hydrogel networks and crosslinked polymer systems [21].

Free radical polymerization represents the most common method for converting N-Methacryloylglycine into polymeric materials [21]. The process involves initiation by photoinitiators such as 2,2-Dimethoxy-2-phenylacetophenone under ultraviolet irradiation, leading to propagation and crosslinking reactions [21]. The resulting hydrogels demonstrate significant water absorption capacity and pH-responsive swelling behavior [19].

Chemical modification of the carboxylic acid functionality allows for esterification and amidation reactions, producing derivatives with altered solubility and reactivity profiles [22]. Coupling reagents such as N-ethyl-N'-(3-(dimethylamino)propyl)carbodiimide hydrochloride and N-hydroxysuccinimide facilitate these transformations under mild conditions [22].

Alkylation reactions at the nitrogen atom can introduce various substituents, modifying the compound's physicochemical properties [29] [30]. These modifications typically employ reductive amination strategies or direct alkylation with appropriate electrophiles [29]. The resulting N-substituted derivatives exhibit different polymerization kinetics and polymer properties [35].

| Modification Type | Reaction Conditions | Product Characteristics |

|---|---|---|

| Polymerization | UV initiation, photoinitiator | Hydrogel formation, water absorption |

| Esterification | EDC/NHS coupling | Modified solubility, bioconjugation |

| N-Alkylation | Reductive amination | Altered polymer properties |

The preparation of methacrylated derivatives involves reaction with various alcohols or amines, expanding the range of functional materials that can be accessed [23]. These modifications enable tailored properties for specific applications in biomedical and materials science fields [8].

Quality Control Protocols and Purity Assessment

Quality control of N-Methacryloylglycine requires comprehensive analytical protocols to ensure product purity and identity [5]. High-performance liquid chromatography represents the primary analytical technique for purity assessment, typically employing reverse-phase columns with appropriate mobile phase compositions [26].

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through analysis of characteristic chemical shifts [16]. Proton nuclear magnetic resonance spectroscopy enables quantitative purity determination using internal standards, with accuracy and precision better than 1% when properly implemented [16]. The method proves particularly valuable for identifying and quantifying minor impurities at concentrations above 0.06 millimolar [16].

Gas chromatography-mass spectrometry offers sensitive detection and identification of volatile impurities and degradation products [9] [33]. The technique provides both qualitative identification through mass spectral matching and quantitative analysis of impurity levels [33]. Headspace gas chromatography protocols enable determination of residual organic solvents following established International Council for Harmonisation guidelines [9].

Thin layer chromatography serves as a rapid screening method for monitoring reaction progress and preliminary purity assessment [30]. The technique allows visualization of product formation and identification of potential impurities through comparative analysis with authentic standards [30].

| Analytical Method | Detection Range | Application |

|---|---|---|

| High-Performance Liquid Chromatography | 0.1-100% | Primary purity analysis |

| Nuclear Magnetic Resonance | 0.06-100 millimolar | Quantitative purity, structure confirmation |

| Gas Chromatography-Mass Spectrometry | Parts per million levels | Impurity identification, solvent analysis |

| Thin Layer Chromatography | Visual detection | Rapid screening, reaction monitoring |

Standard Enthalpy of Formation

N-Methacryloylglycine exhibits structural characteristics that influence its thermodynamic properties significantly. As an amino acid derivative containing both methacrylamide and carboxylic acid functional groups, the compound's enthalpy of formation can be estimated through group contribution methods and comparison with structurally related compounds [1] [2].

Based on the available literature for similar amino acid derivatives and methacrylamide compounds, the enthalpy of formation for N-Methacryloylglycine can be approximated through thermochemical calculations. Studies on amino acid derivatives indicate that N-acetyl amino acid amides typically show enthalpies of formation in the range of -400 to -600 kilojoules per mole [3] [4]. For N-Methacryloylglycine, considering the presence of the methacryloyl group, the estimated standard enthalpy of formation (ΔHf°) is approximately -420 ± 30 kilojoules per mole [1] [3].

The thermodynamic stability of N-Methacryloylglycine is enhanced by the intramolecular hydrogen bonding between the amide nitrogen and the carboxylic acid group, which contributes to the overall stabilization energy [5] [3]. This stabilization is evidenced by the compound's well-defined melting point of 104°C and its thermal stability up to 200°C in polymer form [6] [7].

Heat Capacity Data

Heat capacity measurements for N-Methacryloylglycine have not been directly reported in the literature. However, based on analogous compounds and group contribution methods, the molar heat capacity can be estimated. For amino acid derivatives of similar molecular weight, the solid-state heat capacity at 298.15 K typically ranges from 140 to 180 joules per mole per Kelvin [4] [8].

Using group contribution methods and comparison with N-acetyl amino acid amides, the estimated molar heat capacity (Cp) for crystalline N-Methacryloylglycine at 298.15 K is approximately 165 ± 15 joules per mole per Kelvin [4]. This value accounts for the contributions from the methacryloyl group (approximately 85 joules per mole per Kelvin), the glycine backbone (approximately 50 joules per mole per Kelvin), and the amide linkage (approximately 30 joules per mole per Kelvin) [8] [4].

| Property | Value | Units | Method | Reference |

|---|---|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -420 ± 30 | kJ/mol | Group contribution estimate | [1] [3] [2] |

| Molar Heat Capacity (Cp, 298.15 K) | 165 ± 15 | J/(mol·K) | Group contribution estimate | [8] [4] |

| Decomposition Enthalpy | >200 | kJ/mol | Polymer studies | [7] [9] |

Solubility Behavior in Polar and Non-Polar Solvents

Aqueous Solubility

N-Methacryloylglycine demonstrates excellent solubility in water, attributed to its dual hydrophilic character from both the carboxylic acid group and the amide functionality [10]. The compound's zwitterionic nature in aqueous solution, with the amino group protonated and the carboxyl group deprotonated at physiological pH, enhances its water solubility significantly [10] [11].

The predicted pKa value of 3.56 ± 0.10 indicates that N-Methacryloylglycine exists predominantly in its ionized form at neutral pH, which contributes to its high aqueous solubility [6] [12]. This behavior is consistent with other amino acid derivatives that show enhanced solubility due to their ionic character in aqueous media [13] [11].

Polar Solvent Compatibility

N-Methacryloylglycine exhibits good solubility in various polar solvents, including alcohols, dimethyl sulfoxide, and dimethylformamide [10] . The presence of multiple hydrogen bond donor and acceptor sites (carboxylic acid, amide, and vinyl groups) facilitates strong interactions with polar solvent molecules [10] [15].

Studies on related methacrylamide derivatives indicate that N-Methacryloylglycine should show moderate to good solubility in polar aprotic solvents such as acetonitrile and acetone [15] [16]. The solubility in these solvents is primarily driven by dipole-dipole interactions and hydrogen bonding between the solute and solvent molecules [15].

Non-Polar Solvent Behavior

In non-polar solvents such as hexane, toluene, and chloroform, N-Methacryloylglycine shows limited solubility due to its highly polar nature [10] [15]. The compound's hydrophilic character, arising from the carboxylic acid and amide groups, results in poor compatibility with non-polar media [15].

However, the presence of the methacryloyl vinyl group provides some degree of compatibility with moderately polar organic solvents [10]. This partial solubility in organic solvents makes N-Methacryloylglycine suitable for use in mixed solvent systems and organic synthesis applications [10] [11].

| Solvent Type | Solubility | Driving Forces | Reference |

|---|---|---|---|

| Water | High | Ionic interactions, hydrogen bonding | [10] [11] |

| Polar Protic (alcohols) | Good | Hydrogen bonding | [10] [15] |

| Polar Aprotic (DMSO, DMF) | Good | Dipole-dipole interactions | [15] [16] |

| Moderately Polar (acetone) | Moderate | Dipole interactions | [15] |

| Non-Polar (hexane) | Low | Limited interactions | [10] [15] |

Phase Transition Characteristics (Melting Point and Glass Transition)

Melting Point Analysis

N-Methacryloylglycine exhibits a well-defined melting point of 104°C, indicating a crystalline solid structure at room temperature [6] [12] [17] [18] [19]. This melting point is characteristic of compounds with significant intermolecular hydrogen bonding networks, which is consistent with the compound's ability to form hydrogen bonds through its carboxylic acid and amide functionalities [5] [17].

The relatively low melting point compared to simple amino acids (glycine melts at 232°C) reflects the disruption of the zwitterionic structure typical of amino acids [17] [20]. The incorporation of the methacryloyl group reduces the extent of ionic interactions while maintaining hydrogen bonding capabilities [5] [17].

Crystallographic studies indicate that N-Methacryloylglycine forms intermolecular hydrogen bonds that stabilize the crystal structure, creating a three-dimensional network [5]. The hydrogen bonding pattern involves both nitrogen-hydrogen to oxygen and oxygen-hydrogen to oxygen interactions, contributing to the overall crystal stability [5].

Glass Transition Temperature

Direct experimental determination of the glass transition temperature (Tg) for N-Methacryloylglycine has not been reported in the literature. However, based on the structural characteristics and molecular flexibility of the compound, the glass transition temperature can be estimated using group contribution methods [21] [22].

For compounds containing methacrylamide groups, the glass transition temperature typically ranges from -20°C to 50°C, depending on the substituent groups [21] [23]. The presence of the glycine moiety, which introduces some rigidity due to hydrogen bonding, would be expected to increase the Tg value [21] [22].

Using polymer analogs and group contribution estimates, the glass transition temperature for N-Methacryloylglycine is estimated to be approximately 15 ± 10°C [21] [22]. This relatively low Tg reflects the molecular flexibility provided by the methacryloyl side chain while accounting for the rigidity introduced by hydrogen bonding interactions [22] [23].

Thermal Stability Assessment

Thermal analysis of N-Methacryloylglycine and its polymers indicates good thermal stability up to approximately 200°C [7] [9]. Beyond this temperature, decomposition occurs through deamination and decarboxylation reactions typical of amino acid derivatives [24] [7].

The thermal stability is enhanced by the hydrogen bonding network in the solid state, which requires significant energy to disrupt [24] [7]. Thermogravimetric analysis would be expected to show minimal weight loss below 150°C, followed by rapid decomposition above 200°C [24] [9].

| Transition Type | Temperature (°C) | Characteristics | Reference |

|---|---|---|---|

| Melting Point | 104 | Sharp transition, hydrogen bond disruption | [6] [12] [17] [18] [19] |

| Glass Transition (estimated) | 15 ± 10 | Molecular motion onset | [21] [22] [23] |

| Decomposition Onset | >200 | Thermal degradation begins | [7] [9] |

| Complete Decomposition | >300 | Extensive molecular breakdown | [24] [7] |

Surface Energy and Interfacial Properties

Surface Energy Characteristics

The surface energy of N-Methacryloylglycine is dominated by polar interactions due to the presence of carboxylic acid and amide functional groups [25] [26]. Based on the molecular structure and comparison with similar compounds, the total surface energy is estimated to be in the range of 45-55 millijoules per square meter [25] [27].

The polar component of surface energy is expected to be significant, approximately 70-80% of the total surface energy, due to the hydrogen bonding capabilities of both the carboxylic acid and amide groups [26] [27]. The dispersive component accounts for the remaining 20-30%, primarily arising from van der Waals interactions [26] [27].

Studies on amino acid surfactants demonstrate that compounds with similar structures exhibit surface tensions in the range of 35-40 millinewtons per meter when dissolved in water [25] [28]. N-Methacryloylglycine would be expected to show comparable behavior due to its amphiphilic character [25] [28].

Interfacial Behavior

N-Methacryloylglycine exhibits favorable interfacial properties that make it suitable for adhesive and coating applications [29] [30]. The compound's ability to interact with both hydrophilic and hydrophobic surfaces is attributed to its dual functional groups [29] [30].

In dental applications, N-Methacryloylglycine functions as a self-etching primer, where the carboxylic acid group conditions the tooth surface while the methacryloyl group provides polymerization capability [29]. This dual functionality results in enhanced bond strength between resin materials and dental tissues [29].

The contact angle behavior of N-Methacryloylglycine on various surfaces would be expected to show moderate wetting characteristics, with contact angles in the range of 60-80 degrees on glass surfaces and lower values on polar surfaces [26] [31]. This behavior is consistent with compounds having balanced hydrophilic and hydrophobic character [26] [31].

Surface Activity and Aggregation

While N-Methacryloylglycine is not a traditional surfactant, its amphiphilic nature may lead to some surface activity in aqueous solutions [25] [28]. The critical micelle concentration, if present, would be expected to be relatively high due to the compound's high water solubility and limited hydrophobic character [25] [32].

The surface activity of N-Methacryloylglycine is primarily manifested in its ability to modify surface properties when used as a coating material [30] [33]. Studies on related methacryloyl compounds indicate that these materials can form stable films with good adhesion properties [30] [33].

| Surface Property | Value/Range | Units | Notes | Reference |

|---|---|---|---|---|

| Total Surface Energy | 45-55 | mJ/m² | Estimated from structure | [25] [26] [27] |

| Polar Component | 70-80% | % of total | Dominant contribution | [26] [27] |

| Dispersive Component | 20-30% | % of total | Van der Waals forces | [26] [27] |

| Surface Tension (aqueous) | 35-40 | mN/m | Estimated from analogs | [25] [28] |

| Contact Angle (glass) | 60-80 | degrees | Moderate wetting | [26] [31] |